![molecular formula C15H20N2O2 B5638193 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide is a chemical compound studied for various scientific purposes. While exact introductory details specific to this compound are limited, it is structurally similar to compounds analyzed for their structural and electronic properties.
Synthesis Analysis
The synthesis of compounds structurally similar to 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide involves cross-coupling reactions. For instance, compounds like 2-(pyridyl)anilines and 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides are synthesized using these methods, indicating a possible synthetic route for our compound of interest as well (Rebstock et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-visible analyses. These studies reveal information on the conformation, charge distribution, and electronic properties of the molecules (Aayisha et al., 2019).
Chemical Reactions and Properties
Compounds similar to 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide have been shown to undergo deprotonation reactions when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction is key in understanding the compound's behavior in organic synthesis and its reactivity towards other chemical agents (Rebstock et al., 2003).
properties
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-8-12(9-7-11)17-10-4-5-13(17)18/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZAAGBWIONIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
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